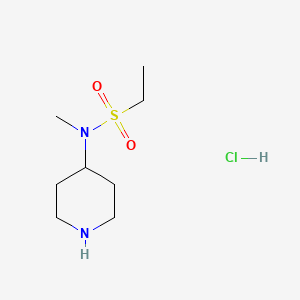

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride

CAS No.: 1269151-71-4

Cat. No.: VC2823593

Molecular Formula: C8H19ClN2O2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269151-71-4 |

|---|---|

| Molecular Formula | C8H19ClN2O2S |

| Molecular Weight | 242.77 g/mol |

| IUPAC Name | N-methyl-N-piperidin-4-ylethanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H |

| Standard InChI Key | RUVLCZJPPZNWOU-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)N(C)C1CCNCC1.Cl |

| Canonical SMILES | CCS(=O)(=O)N(C)C1CCNCC1.Cl |

Introduction

Chemical Identity and Structure

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride belongs to the sulfonamide class of compounds. It features a piperidine ring with a sulfonamide group attached at the 4-position, methylation at the sulfonamide nitrogen, and exists as a hydrochloride salt. This structural arrangement confers unique chemical and biological properties that distinguish it from other sulfonamide derivatives.

The compound has the following molecular characteristics:

-

Molecular Formula: C8H19ClN2O2S

-

Molecular Weight: 242.77 g/mol

-

Chemical Structure: Features a piperidine ring, N-methyl group, and ethane-1-sulfonamide moiety

The chemical structure contains several key functional elements that contribute to its reactivity and biological interactions:

-

A six-membered piperidine heterocyclic ring with one nitrogen atom

-

A sulfonamide group (SO2NH) connected to the piperidine at the 4-position

-

Methylation on the sulfonamide nitrogen (N-methyl)

-

An ethane chain connecting to the sulfonyl group

-

Hydrochloride salt formation at the piperidine nitrogen

Physical and Chemical Properties

The physical and chemical properties of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride are essential for understanding its behavior in various applications. Based on analysis of structurally similar compounds, the following properties can be established :

| Property | Value/Description |

|---|---|

| Physical Form | White to pale yellow crystalline solid |

| Solubility | Soluble in water; partially soluble in polar organic solvents |

| Stability | Stable under standard laboratory conditions |

| Recommended Storage | 2-8°C, protected from light and moisture |

| pH (aqueous solution) | Acidic due to hydrochloride salt form |

| Melting Point | Approximately 170-180°C (estimated from similar compounds) |

The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation . As a hydrochloride salt, it demonstrates improved stability and water solubility compared to its free base form, which is advantageous for biological and pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride typically involves several key steps that are common to the preparation of structurally similar sulfonamide compounds . The general synthetic routes include:

Starting Materials and Reagents

The primary starting materials include:

-

Piperidine-4-carboxylic acid or suitable piperidine derivatives

-

Ethane sulfonyl chloride

-

Methylating agents (e.g., methyl iodide, formaldehyde under reductive conditions)

-

Base catalysts (e.g., triethylamine)

-

Appropriate solvents (dichloromethane, tetrahydrofuran)

General Synthetic Pathway

The synthesis typically follows these steps:

-

Preparation of the appropriately substituted piperidine core structure

-

Sulfonamide formation via reaction with ethane sulfonyl chloride

-

N-methylation of the sulfonamide nitrogen

-

Salt formation via treatment with hydrochloric acid

These steps may be performed in different sequences depending on the specific synthetic strategy employed .

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to enhance efficiency and yield. The manufacturing process typically incorporates:

-

Optimized batch reactions

-

Temperature-controlled environments (typically below 80°C to prevent discoloration)

-

Advanced purification techniques including recrystallization and chromatography

-

Careful control of catalyst loading (>0.02 wt% allows for reactions at lower temperatures)

The industrial synthesis aims to produce high-purity product with minimal impurities, which is critical for pharmaceutical applications.

Chemical Reactions and Reactivity

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride can participate in various chemical reactions typical of sulfonamides and piperidine derivatives. The major reaction types include:

Oxidation Reactions

Oxidation can occur using reagents such as potassium permanganate in acidic medium, potentially leading to the formation of sulfone derivatives. The reaction conditions typically involve:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| Potassium permanganate | Acidic medium, room temperature to 50°C | Sulfone derivatives |

| Hydrogen peroxide | H2O2 in acetic acid, 30-60°C | N-oxides, sulfoxides |

Reduction Reactions

Reduction can be performed using agents like lithium aluminum hydride in anhydrous ether, potentially resulting in secondary amine formation:

| Reducing Agent | Conditions | Major Products |

|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0°C to room temperature | Secondary amines |

| Sodium borohydride | Methanol or ethanol, 0-25°C | Partially reduced intermediates |

Substitution Reactions

The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group:

| Nucleophile | Conditions | Products |

|---|---|---|

| Sodium azide | Polar solvents, elevated temperatures | Azide derivatives |

| Sodium methoxide | Polar solvents, room temperature to 60°C | Substituted sulfonamides |

Salt Conversion

The hydrochloride salt can be converted to other salt forms or to the free base:

| Reagent | Conditions | Result |

|---|---|---|

| Succinic acid | Ethanol, ambient temperature | Succinate salt |

| Sodium hydroxide | Aqueous solution, controlled pH | Free base form |

These chemical transformations provide versatility for modifying the compound for various research and pharmaceutical applications .

Biological Activity and Pharmacological Properties

General Biological Activity

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride and structurally similar compounds demonstrate diverse biological activities. The sulfonamide functional group is well-known for its biological significance in pharmaceutical applications:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Interacts with specific enzymes by binding to active sites, preventing substrate binding and catalysis |

| Receptor Modulation | Can function as an agonist or antagonist at certain receptors, influencing downstream signaling pathways |

| Antimicrobial Properties | Sulfonamide derivatives often exhibit antimicrobial activity through various mechanisms |

| Neurological Activity | Potential applications in treating neurological disorders through modulation of neurotransmitter systems |

Structure-Activity Relationships

The specific structural features of this compound contribute to its biological activity:

-

The piperidine ring provides a scaffold for receptor binding

-

The sulfonamide group contributes to enzyme inhibition activities

-

The N-methyl substitution may enhance lipophilicity and membrane permeability

-

The hydrochloride salt formation improves water solubility and bioavailability

Research Applications

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride has various applications in scientific research fields:

Medicinal Chemistry

The compound serves as:

-

A building block in the synthesis of complex pharmaceutical molecules

-

A model compound for studying structure-activity relationships

-

A precursor in the development of receptor-specific ligands

Pharmacological Research

Applications include:

-

Investigation of enzyme inhibition mechanisms

-

Studies of receptor binding and modulation

-

Development of potential therapeutic agents for neurological disorders

Synthetic Chemistry

The compound is utilized in:

-

Development of novel synthetic methodologies

-

Exploration of selective functionalization strategies

-

Investigation of stereoselective reactions

Materials Science

Potential applications extend to:

-

Development of functional materials with specific molecular recognition properties

-

Creation of sensors based on selective binding interactions

-

Formation of self-assembled structures with defined properties

Comparison with Structurally Similar Compounds

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride shares structural similarities with several compounds that provide context for understanding its properties and applications :

These structural variations result in differences in physical properties, biological activities, and pharmaceutical applications that inform the potential uses of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride.

| Classification | Description |

|---|---|

| GHS Pictogram | Exclamation Mark (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation |

Emergency Procedures

In case of:

-

Skin contact: Wash immediately with soap and plenty of water

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do

-

Inhalation: Move to fresh air and keep at rest in a position comfortable for breathing

-

Ingestion: Rinse mouth with water, seek immediate medical attention

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume